molecular formula C7H9NO3 B13948169 1-Acetylpiperidine-3,5-dione CAS No. 73385-15-6

1-Acetylpiperidine-3,5-dione

Cat. No.: B13948169
CAS No.: 73385-15-6
M. Wt: 155.15 g/mol
InChI Key: MWDWUTLEIAEKAS-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-3,5-dione is a heterocyclic organic compound that features a piperidine ring with acetyl and dione functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine-3,5-dione can be synthesized through multiple synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine derivatives with acetic anhydride can yield this compound under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpiperidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce diols .

Scientific Research Applications

1-Acetylpiperidine-3,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-acetylpiperidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Uniqueness: Its acetyl and dione groups make it versatile for various synthetic and research purposes .

Properties

CAS No.

73385-15-6

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

1-acetylpiperidine-3,5-dione

InChI

InChI=1S/C7H9NO3/c1-5(9)8-3-6(10)2-7(11)4-8/h2-4H2,1H3

InChI Key

MWDWUTLEIAEKAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=O)CC(=O)C1

Origin of Product

United States

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